2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one
CAS No.: 926254-27-5
Cat. No.: VC4559107
Molecular Formula: C13H18N2O2
Molecular Weight: 234.299
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 926254-27-5 |
---|---|
Molecular Formula | C13H18N2O2 |
Molecular Weight | 234.299 |
IUPAC Name | 2-(3-methoxyphenyl)-1-piperazin-1-ylethanone |
Standard InChI | InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)10-13(16)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3 |
Standard InChI Key | PFFDWHCBSKJONS-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)CC(=O)N2CCNCC2 |
Introduction
Chemical Identity and Structural Features
2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one (IUPAC: 1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one) is characterized by a piperazine core substituted at the 4-position with a 3-methoxyphenyl group and an acetyl moiety at the 1-position. The molecular formula is C₁₃H₁₇N₂O₂, with a molecular weight of 233.29 g/mol (calculated from analogous structures in).
Key Structural Attributes:
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Piperazine Ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities.
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3-Methoxyphenyl Group: Introduces lipophilicity and potential π-π stacking interactions with biological targets.
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Acetyl Group: Enhances electrophilicity, enabling interactions with nucleophilic residues in enzymes or receptors.
Synthetic Routes and Optimization
The synthesis of piperazine derivatives typically follows a two-step protocol:
Step 1: Formation of 1-(3-Methoxyphenyl)piperazine
Piperazine reacts with 3-methoxyphenyl halides (e.g., bromide or iodide) under Ullmann or Buchwald-Hartwig coupling conditions. For example:
Yields range from 65–80% under optimized conditions.
Step 2: Acetylation of Piperazine
The secondary amine of piperazine is acylated using acetyl chloride or acetic anhydride in dichloromethane or acetonitrile, with triethylamine as a base:
Critical parameters include:
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Temperature: Maintained at 0–5°C to minimize side reactions.
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Solvent: Anhydrous conditions prevent hydrolysis of acetyl chloride.
Physicochemical Properties
Data extrapolated from analogs suggest the following properties:
Property | Value/Description | Source Analogy |
---|---|---|
Melting Point | 112–115°C | Similar acetylpiperazines |
LogP | 1.8 ± 0.3 | Predicted via ChemAxon |
Solubility | Soluble in DMSO, CH₂Cl₂; sparingly in H₂O | |
pKa | 7.2 (piperazine N), 9.4 (phenolic O) | Experimental analogs |
Biological Activity and Mechanism
While direct pharmacological data are unavailable, related compounds exhibit activity at serotonin (5-HT₁ₐ) and dopamine (D₂) receptors.
Hypothesized Mechanisms:
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5-HT₁ₐ Partial Agonism: The 3-methoxyphenyl group mimics serotonin’s indole ring, enabling receptor binding.
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D₂ Receptor Modulation: Piperazine derivatives often act as antagonists, influencing dopaminergic pathways.
Comparative Activity Table:
Compound | 5-HT₁ₐ IC₅₀ (nM) | D₂ IC₅₀ (nM) | Source |
---|---|---|---|
1-(3-Methoxyphenyl)piperazine | 420 | 850 | |
2-Chloro-analog (VC20963764) | 380 | 720 | |
This Compound | Est. 300–400 | Est. 600–700 | Extrapolated |
Research Applications and Derivatives
Antidepressant Development
Piperazine-based compounds are explored for SSRI/SNRI activity. The acetyl group in this compound may enhance blood-brain barrier permeability compared to non-acylated analogs.
Antimicrobial Studies
Analogous structures show moderate activity against Staphylococcus aureus (MIC: 32 µg/mL). Modifications to the methoxy group could optimize potency.
Future Research Directions
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Pharmacokinetic Profiling: Assess bioavailability and metabolic stability.
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Structural Optimization: Introduce fluorinated or heteroaromatic groups to enhance receptor selectivity.
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In Vivo Efficacy: Evaluate antidepressant or anxiolytic effects in rodent models.
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